molecular formula C19H17BrN2O4S B2353889 ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 380423-81-4

ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2353889
CAS No.: 380423-81-4
M. Wt: 449.32
InChI Key: PMZKTLVAFFFQPM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a phenyl ring, which is a six-membered carbon ring. The presence of bromine, cyanide, and carboxylate groups suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of double bonds in the enoyl and cyanoprop groups could lead to geometric isomerism, where the compound could exist in different forms depending on the orientation of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom could be reactive in nucleophilic substitution reactions, while the carboxylate group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like carboxylate could make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, it could interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper safety measures should be taken when handling this compound .

Future Directions

Future research on this compound could focus on exploring its potential applications, studying its reactivity under different conditions, and optimizing its synthesis process .

Properties

IUPAC Name

ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S/c1-4-26-19(25)16-10(2)11(3)27-18(16)22-17(24)13(9-21)7-12-8-14(20)5-6-15(12)23/h5-8,23H,4H2,1-3H3,(H,22,24)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZKTLVAFFFQPM-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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